molecular formula C20H23N5 B11038009 4-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline

4-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline

Cat. No.: B11038009
M. Wt: 333.4 g/mol
InChI Key: FMLDOJPUUUKXDH-UHFFFAOYSA-N
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Description

4-METHYL-N-[1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOHEXYL]ANILINE is a complex organic compound featuring a tetrazole ring, a cyclohexyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-[1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOHEXYL]ANILINE typically involves multiple steps, starting with the preparation of the tetrazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-[1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOHEXYL]ANILINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Alkyl halides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the tetrazole ring, while reduction could lead to partially or fully reduced forms of the compound .

Scientific Research Applications

4-METHYL-N-[1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOHEXYL]ANILINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-METHYL-N-[1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOHEXYL]ANILINE involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-N-[1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOHEXYL]ANILINE: shares structural similarities with other tetrazole-containing compounds, such as:

Uniqueness

The uniqueness of 4-METHYL-N-[1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOHEXYL]ANILINE lies in its combination of a tetrazole ring, a cyclohexyl group, and an aniline moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C20H23N5

Molecular Weight

333.4 g/mol

IUPAC Name

4-methyl-N-[1-(1-phenyltetrazol-5-yl)cyclohexyl]aniline

InChI

InChI=1S/C20H23N5/c1-16-10-12-17(13-11-16)21-20(14-6-3-7-15-20)19-22-23-24-25(19)18-8-4-2-5-9-18/h2,4-5,8-13,21H,3,6-7,14-15H2,1H3

InChI Key

FMLDOJPUUUKXDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2(CCCCC2)C3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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